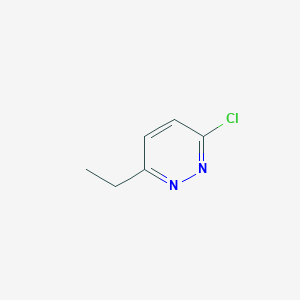

3-Chloro-6-ethylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOHYGKZUOWKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608495 | |

| Record name | 3-Chloro-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-61-9 | |

| Record name | 3-Chloro-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Ethylpyridazine and Its Derivatives

Established Synthetic Routes to the Core Pyridazine (B1198779) Scaffold

Established methods provide reliable pathways to the pyridazine core, which can then be modified to yield the target compound.

The conversion of a pyridazinone (a cyclic amide) to a chloropyridazine is a common and crucial step in the synthesis of many pyridazine derivatives. Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation. smolecule.com The reaction typically involves heating the corresponding pyridazinone precursor, in this case, 6-ethyl-3(2H)-pyridazinone, with POCl₃. nih.govresearchgate.net This process converts the hydroxyl group of the pyridazinone tautomer into a chloro substituent.

The mechanism involves the phosphorylation of the carbonyl oxygen, creating a good leaving group, which is then displaced by a chloride ion. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to facilitate the reaction, particularly for less reactive substrates. researchgate.net The reaction of 3(2H)-pyridazinones with POCl₃ provides a direct route to the corresponding 3-chloropyridazines. nih.gov More recent developments have explored phosphorus-free chlorination methods, for instance using bis(trichloromethyl) carbonate (BTC) in SOCl₂, although POCl₃ remains a staple in laboratory and industrial synthesis. researchgate.net

Table 1: Examples of Chlorination of Pyridazinone Derivatives

| Precursor | Reagent(s) | Product | Reference |

| 6-aryl-3(2H)-pyridazinones | POCl₃ | 3-chloro-6-arylpyridazines | nih.gov |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | POCl₃ | 3-chloro-6-(4-methoxy-3-methylphenyl)-4,5-dihydropyridazine | researchgate.net |

| Maleic hydrazide | POCl₃ | 1-(3'-Chloro-6'-pyridazyl)-3-chloro-6-pyridazone | sci-hub.se |

| 3,6-dihydroxypyridazine | PCl₅ | 3,6-dichloropyridazine (B152260) | google.com |

Ethylation Strategies and Alkylation Methods

Introducing an ethyl group onto the pyridazine ring can be achieved through various alkylation strategies. One common approach is the radical methylation of protonated pyridazines, which primarily attacks positions beta to the nitrogen atoms. clockss.org While this research focuses on methylation, the principles can be extended to ethylation.

Another strategy involves the construction of the ring with the ethyl group already in place. For example, the synthesis of pioglitazone, a drug containing a substituted pyridine (B92270) ring, begins with the hydroxymethylation of 2-methyl-5-ethylpyridine, a commodity chemical produced from the condensation of acetaldehyde (B116499) with ammonium (B1175870) acetate (B1210297). beilstein-journals.org This highlights a general principle where simple aliphatic precursors can be used to build substituted heterocyclic rings. For pyridazines, this would involve condensing a precursor containing an ethyl group, such as an ethyl-substituted diketone or ketoacid, with hydrazine (B178648).

Synthesizing new pyridazine derivatives from existing ones is a versatile strategy. For example, 3-chloro-6-substituted phenylpyridazines can be synthesized from 6-aryl-3(2H)-pyridazinones. nih.gov This involves a sequence of dehydrogenation followed by chlorination. nih.gov Similarly, 3,6-dichloropyridazine-4-carboxylic acid can be catalytically hydrogenated to yield pyridazine-4-carboxylic acid, which serves as a starting material for further derivatives. researchgate.net The reaction of a chloropyridazine with sodium azide (B81097) can yield a tetrazolo[1,5-b]pyridazine (B14759603) derivative, demonstrating the utility of the chloro group as a leaving group for introducing other functionalities. clockss.org

3,6-Dichloropyridazine is a versatile and common starting material for preparing 3-chloro-6-substituted pyridazines. The two chlorine atoms have different reactivities, often allowing for selective substitution. A nucleophilic aromatic substitution reaction can be employed to replace one of the chlorine atoms with an ethyl group or other alkyl substituents. For instance, reacting 3,6-dichloropyridazine with amines like 1-dodecylamine or isobutylamine (B53898) leads to the substitution of one chlorine atom, yielding products such as 3-Chloro-6-dodecyl-pyridazine. rsc.org A similar reaction using an appropriate ethylating nucleophile, such as an ethyl Grignard reagent (e.g., ethylmagnesium bromide) or diethylzinc, often in the presence of a transition metal catalyst, could selectively replace the chlorine at the 6-position to form 3-chloro-6-ethylpyridazine.

Table 2: Reactions of 3,6-Dichloropyridazine with Nucleophiles

| Nucleophile | Conditions | Product | Yield | Reference |

| 1-Dodecylamine | 90-100°C, then reflux in ethanol (B145695) | 3-Chloro-6-dodecyl-pyridazine | 73.2% | rsc.org |

| Isobutylamine | Reflux in ethanol | (6-Chloro-pyridazin-3-yl)-isobutyl-amine | 78.5% | rsc.org |

| 4-Decylaniline | 120°C, then workup with ethanol/NaOH | N,N'-Bis-(4-decyl-phenyl)-pyridazine-3,6-diamine | 82.6% | rsc.org |

| Pivalic Acid | 70°C, with AgNO₃ and (NH₄)₂S₂O₈ | 4-tert-Butyl-3,6-dichloropyridazine | 81% | google.com |

Novel and Emerging Synthetic Approaches to this compound Analogues

Modern synthetic chemistry seeks to develop more efficient and versatile routes to complex molecules, including novel pyridazine structures.

There is significant interest in developing polyfunctionally substituted pyridazines due to their potential applications, including as biodegradable agrochemicals. cas.cz One effective method involves the condensation of ethyl 2-arylhydrazono-3-oxobutyrates with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) to yield highly substituted pyridazinones. cas.cztsijournals.com These pyridazinones can then be further modified.

A notable advancement in this area is the use of solvent-free, microwave-assisted synthesis. tandfonline.com This method allows for the rapid and high-yield synthesis of key intermediates like ethyl-5-cyano-1,6-dihydro-4-methyl-6-oxo-1-phenyl-pyridazine-3-carboxylates from the cyclocondensation of hydrazones. tandfonline.com Such techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, and simpler work-up procedures. tandfonline.com These approaches enable the efficient construction of the pyridazine core with multiple functional groups, which can be precursors to a wide array of analogues. tandfonline.comscilit.com

Targeted Synthesis of Fused Pyridazine Systems

The pyridazine ring is a valuable scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Starting from substituted pyridazines, various synthetic routes allow for the annulation of additional rings, leading to diverse polycyclic structures. Methodologies such as intramolecular cyclizations and cycloaddition reactions are pivotal in this context.

One prominent strategy involves the construction of pyrido[3,4-c]pyridazine (B3354903) systems. mdpi.com A common approach begins with a suitably substituted pyridine derivative which undergoes condensation with hydrazine to form a tetrahydropyridopyridazinone. This intermediate can then be chlorinated, often using phosphoryl chloride, to yield a reactive chloro-derivative. This chlorinated compound serves as a versatile building block for further modifications, including nucleophilic substitutions and cross-coupling reactions to build the final fused system. mdpi.com For instance, the Borsche cyclization of acyl-substituted aminopyridines is a classic method to access pyridopyridazinone cores, which can be subsequently chlorinated. mdpi.com

Another important class of fused systems is the triazolo[4,3-b]pyridazines. The synthesis of these compounds often starts from a hydrazinopyridazine precursor. The hydrazine moiety enables condensation reactions that lead to the formation of the fused triazole ring. For example, 3-hydrazino-6-chloropyridazine is a key intermediate that can be cyclized to form various triazolo[4,3-b]pyridazine derivatives.

Furthermore, the synthesis of Current time information in Bangalore, IN.google.comacs.orgtriazolo[1,5-b]pyridazinium salts represents another pathway to fused systems. These can be achieved through the selective reaction of v-triazolo-[1,5-b]pyridazinium salts with nucleophiles, providing access to functionalized ethenyl-1,2,3-triazoles. mdpi.com The synthesis of imidazo[4,5-c]- and v-triazolo-[4,5-c]pyridazines has also been reported, highlighting the versatility of the pyridazine core in constructing diverse fused heterocycles. mdpi.com

The table below summarizes various approaches to fused pyridazine systems.

Table 1: Synthetic Approaches to Fused Pyridazine Systems

| Target Fused System | Starting Material (Example) | Key Reaction Type | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| Pyrido[3,4-c]pyridazine | 4-Acetyl-3-amino-2-phenylquinoline | Diazotization and ring closure | 4-Hydroxy-10-phenyl-1,2,9-triazaphenanthrene | mdpi.com |

| Pyrido[3,4-c]pyridazine | N-protected 3-pyridone-4-acetate derivative | Condensation with hydrazine, oxidation, chlorination | Chloro-tetrahydropyridopyridazinone | mdpi.com |

| Pyrido(2,3-d)pyridazine | 2,3-Pyridine Dicarboxylic Acid | Dehydration, reaction with hydrazine, chlorination | 5,8-dichloropyrido(2,3-d)pyridazine | jocpr.com |

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation protocols. These techniques are essential for removing unreacted starting materials, catalysts, and byproducts to obtain the target compound with high purity. The choice of method is dictated by the physical and chemical properties of the desired product and the impurities present.

Chromatography is one of the most powerful and widely used purification techniques in this field.

Column Chromatography: This is a standard method for purifying pyridazine derivatives. Silica (B1680970) gel is the most common stationary phase. A solvent system, or eluent, is chosen to achieve differential migration of the components in the crude mixture. For example, a mixture of chloroform (B151607) and ether (90/10 ratio) has been used to purify a pyridazine derivative, which was subsequently recrystallized. google.com In another instance, an oil containing a chlorinated pyridazine was purified over silica using a hexane (B92381) to ethyl ether ratio of 80:20 as the eluent. google.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be employed. A solvent system like petroleum ether/ethyl acetate (PE/EA = 5:1) has been documented for the purification of a chlorinated pyridine derivative. rsc.org

Recrystallization is a classic and effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. A crude product can be dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For example, a product was recrystallized from a mixture of acetone (B3395972) and hexanes to yield a pure solid with a distinct melting point. google.com

Extraction techniques are fundamental for the initial workup of a reaction mixture, particularly for separating the product from an aqueous phase.

Liquid-Liquid Extraction: Following a reaction, the mixture is often made basic or acidic to facilitate the separation of the product into an organic layer. google.com Dichloromethane is a common solvent used for extracting pyridazine products from an aqueous solution. liberty.edu Typically, multiple extractions are performed to maximize the recovery of the product. liberty.edu The combined organic layers are then dried using an agent like magnesium sulfate (B86663) (MgSO4) and filtered. liberty.edu

Removal of Volatiles is the final step after extraction and drying. The solvent is removed under reduced pressure, often using a rotary evaporator, to yield the crude or purified product. This process is referred to as removing volatiles in vacuo. liberty.edu

The following table details common purification techniques used in pyridazine synthesis.

Table 2: Purification and Isolation Techniques

| Technique | Description | Typical Application/Eluent | Outcome | Reference |

|---|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | Eluent: Chloroform/Ether (90:10) or Hexanes/Ethyl Ether (80:20). | Isolation of pure compound from reaction byproducts. | google.com |

| Recrystallization | Purification of solids based on differential solubility. | Solvent system: Acetone/Hexanes. | High purity crystalline solid with a sharp melting point. | google.com |

| Liquid-Liquid Extraction | Separation of components between two immiscible liquid phases. | Solvent: Dichloromethane. Used to extract product from aqueous reaction mixtures. | Crude product isolated in an organic solvent, separated from water-soluble impurities. | liberty.edu |

| Filtration | Physical separation of a solid from a liquid. | Used to collect a precipitated product after reaction or recrystallization. | Isolated solid product. | google.comjocpr.com |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Ethylpyridazine

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is susceptible to nucleophilic substitution, a common feature for halogenated heterocycles. smolecule.comcymitquimica.com This reactivity allows for the synthesis of a wide array of derivatives by replacing the chlorine with various nucleophiles. smolecule.com

Reactions with Amine Nucleophiles for Derivative Synthesis

The reaction of 3-Chloro-6-ethylpyridazine with amine nucleophiles is a principal method for generating novel substituted pyridazines. This type of nucleophilic aromatic substitution (SNAr) is a fundamental process in the functionalization of pyridazine scaffolds. wur.nlmdpi.com While specific examples for this compound are not extensively detailed in the available literature, the reactivity can be inferred from analogous chloropyridazine compounds. For instance, the reaction of 3-chloro-6-methylpyridazine (B130396) with various amines would be expected to proceed under conditions typical for SNAr reactions on electron-deficient heterocyclic systems. sigmaaldrich.com Similarly, reactions of other chloropyridazines with amines like ethylamine (B1201723) and isopropylamine (B41738) have been documented, leading to the corresponding N-alkylpyridazin-3-amines. bldpharm.comchemicalbook.com The synthesis of 3-Chloro-6-hydrazinopyridazine also highlights the susceptibility of the chloro-substituent to displacement by nitrogen nucleophiles. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Nucleophilic Substitution with Amines on Related Chloropyridazines

| Starting Material | Nucleophile | Product |

|---|---|---|

| 3-Chloro-6-methylpyridazine | Aromatic/Heteroaromatic Halides (via Ni-catalyzed cross-coupling) | Substituted aryl- and heteroaryl pyridazines |

| 6-Chloropyridine-3-aldehyde | Amines | 6-Chloro-3-pyridylmethylideneamines |

Reactions with Alcohol Nucleophiles

Similar to amines, alcohols can act as nucleophiles to displace the chlorine atom in this compound, yielding alkoxy-pyridazine derivatives. smolecule.com The reaction of 3,6-dichloropyridazine (B152260) with sodium ethoxide, for example, produces mono- or di-substituted products depending on the stoichiometry. This suggests that this compound would react with alcoholates, such as sodium ethoxide, to form 3-ethoxy-6-ethylpyridazine. The product of such a reaction with ethanol (B145695) would be 3-ethoxy-6-ethylpyridazine. nih.gov These reactions are typically performed in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. researchgate.net

Electrophilic Aromatic Substitution Directivity and Functionalization at the Ethyl Group

The pyridazine ring itself is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. chemicalbook.comuomustansiriyah.edu.iq When such reactions do occur, the existing substituents on the ring direct the position of the incoming electrophile. The ethyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. uomustansiriyah.edu.iqmasterorganicchemistry.com The interplay of these two groups, along with the directing influence of the ring nitrogen atoms, would determine the regioselectivity of any electrophilic substitution.

Functionalization can also be achieved at the ethyl group. Radical chlorination represents a potential pathway for introducing functionality at the benzylic position of the ethyl group. nih.gov This process would lead to the formation of 3-chloro-6-(1-chloroethyl)pyridazine, which can then undergo further nucleophilic substitution reactions at the newly introduced chloro-position.

Reduction Reactions and Pathways

This compound can undergo reduction reactions, targeting either the chloro group or the pyridazine ring itself. smolecule.com Catalytic hydrogenation, for instance, can be employed to remove the chlorine atom, yielding 6-ethylpyridazine. A patent describing the reduction of 6-chloro-3-pyridylmethylideneamines using a platinum catalyst and hydrogen gas suggests that similar conditions could potentially reduce the chloro-group in this compound. google.com More drastic reducing agents, such as sodium in alcohol, can lead to the reduction of the pyridazine ring itself, potentially opening the ring to form species like 1,4-diaminobutane (B46682) derivatives. chemicalbook.com Another possibility is the reduction of the chloro group to a hydride, which has been observed in chloropyridazinones upon treatment with hydrogen iodide. arkat-usa.org

Coordination Chemistry and Ligand Properties

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with transition metals. researchgate.netsemanticscholar.org Pyridine (B92270) and its derivatives are well-known to form a vast number of coordination complexes with various transition metals. semanticscholar.org

Complexation with Transition Metals

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-ethoxy-6-ethylpyridazine |

| 3-chloro-6-(1-chloroethyl)pyridazine |

| 6-ethylpyridazine |

| 3-chloro-6-methylpyridazine |

| 6-chloro-3-pyridylmethylideneamines |

| N-alkylpyridazin-3-amines |

| 3-Chloro-6-hydrazinopyridazine |

| 3,6-dichloropyridazine |

| 1,4-diaminobutane |

| chloropyridazinones |

| 4-ethylpyridine (B106801) |

| chromium(III) |

Donor/Acceptor Properties of Pyridazine Ligands

Pyridazine ligands, as a class of N-donor heterocyclic compounds, exhibit distinct electronic properties that govern their coordination behavior. The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent, electronegative nitrogen atoms. This inherent electron deficiency reduces their electron-donor capabilities when compared to pyridine. researchgate.net The electronic nature of pyridazine ligands can be further modulated by the introduction of various substituents onto the ring.

The donor-acceptor properties are crucial in the formation and stability of coordination complexes. Pyridazine and its derivatives can act as both σ-donors, through the lone pair of electrons on the nitrogen atoms, and π-acceptors, by accepting electron density from metal d-orbitals into their π* orbitals. acs.orgresearchgate.net The balance between these two electronic effects dictates the nature of the metal-ligand bond.

In the context of substituted pyridazines, the substituents play a significant role in tuning the electronic properties. Electron-withdrawing groups, such as the chloro group in this compound, further decrease the electron density on the pyridazine ring, enhancing its π-acceptor character. Conversely, electron-donating groups would increase the σ-donor strength.

A study on rhenium(I) tricarbonyl complexes with various pyrazolyl-pyridazine ligands provides insight into these electronic modulations. acs.orgresearchgate.net For instance, in a complex containing a 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine ligand, the chloro substituent is described as a π-donating group, which influences the photophysical properties of the complex. acs.orgresearchgate.net This study demonstrated that the emission properties of these complexes are sensitive to the electronic nature of the substituents on the pyridazine ring. Specifically, a π-donating group like chlorine causes a bathochromic (red) shift in the emission spectrum. acs.orgresearchgate.net

Cyclic voltammetry studies of these rhenium complexes revealed that the reduction processes are centered on the ligand, highlighting the π-acceptor nature of the pyridazine ring system. acs.orgresearchgate.net The reduction potential for the complex with the 3-chloro-substituted pyridazine ligand was reported as -1.64 V, indicating its ability to accept an electron. acs.orgresearchgate.net

The following table summarizes the electrochemical and photophysical data for a series of Rhenium(I) complexes with substituted pyridazine ligands, illustrating the influence of substituents on their electronic properties.

| Complex/Ligand | Oxidation Potential (V) | Reduction Potential (V) | Emission Maxima (nm) | Reference |

| I : [(LI)Re(CO)3Br] | 1.04 | - | - | acs.org |

| II : [(LII)Re(CO)3Br] | - | -1.64 | 636 | acs.orgresearchgate.net |

| III : [(LIII)Re(CO)3Br] | 0.94 | -1.90 | 570 | acs.orgresearchgate.net |

| V : [(LV)Re(CO)3Br] | - | -1.90 | - | acs.orgresearchgate.net |

| LII = 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine |

Mechanistic Studies of Chemical Transformations

Mechanistic investigations into reactions involving pyridazine derivatives, including this compound, are crucial for understanding their reactivity and for optimizing synthetic methodologies. These studies often focus on identifying reaction pathways, key intermediates, and the role of catalysts.

Investigation of Reaction Pathways and Intermediates

The chemical transformations of pyridazine derivatives can proceed through various pathways, including polar and radical mechanisms, depending on the reaction conditions and reagents.

One relevant pathway is the polar heterobenzylic C(sp³)–H chlorination. For alkyl-substituted pyridazines, a method has been developed that avoids radical pathways. nih.gov This process involves the catalytic activation of the substrate with trifluoromethanesulfonyl chloride, which facilitates the formation of enamine tautomers as key intermediates. These enamines then readily react with electrophilic chlorinating agents like N-chlorosuccinimide (NCS). nih.gov This strategy allows for selective chlorination at the carbon adjacent to a ring nitrogen. For instance, 3-ethylpyridazine (B2470544) can undergo chlorination at the ethyl group. nih.gov

In the degradation of structurally similar 3-alkylpyridines by microorganisms, a different pathway has been identified. For 3-methylpyridine (B133936) and 3-ethylpyridine (B110496), degradation by Gordonia nitida LE31 proceeds via a novel pathway involving C-2–C-3 ring cleavage. nih.gov While cyclic intermediates were not detected, formic acid was identified as a metabolite. nih.gov The induction of levulinic aldehyde dehydrogenase suggests that levulinic acid is an intermediate in this degradation pathway. nih.gov

The following table outlines identified intermediates in different reaction pathways involving pyridazine derivatives.

| Reaction Type | Starting Material (Example) | Identified Intermediate(s) | Reaction Pathway | Reference |

| Polar Chlorination | Alkyl-substituted Pyridazine | Enamine tautomers | Polar, non-radical | nih.gov |

| Biodegradation | 3-Ethylpyridine | Formic acid, Levulinic acid | C-2–C-3 ring cleavage | nih.gov |

| Ni-catalyzed Homocoupling | Aryl Chloride | [(PPh3)2NiII(Ar)Cl], [ArZnCl] | Catalytic cycle | acs.org |

Role of this compound in Catalytic Cycles

While specific studies detailing the role of this compound in catalytic cycles are not prevalent, its function can be inferred from the well-established chemistry of aryl chlorides in transition-metal-catalyzed reactions. Aryl chlorides are common substrates in a variety of cross-coupling reactions.

In nickel-catalyzed reactions, such as the homocoupling of aryl chlorides using zinc as a reductant, the aryl chloride plays a central role as the electrophilic partner. acs.org The generally accepted mechanism involves the oxidative addition of the aryl chloride (Ar-Cl) to a low-valent nickel(0) species, forming a nickel(II) intermediate, typically of the form [L₂Ni(Ar)Cl] (where L is a ligand like PPh₃). acs.org This oxidative addition step is often rate-determining and is a key initiation step for the catalytic cycle.

Following oxidative addition, the subsequent steps can vary but often involve transmetalation or reductive elimination to form the new carbon-carbon bond and regenerate the active nickel(0) catalyst. acs.org A detailed mechanistic study on the Ni/PPh₃-catalyzed homocoupling identified [(PPh₃)₂NiII(Ar)Cl] as a key intermediate. acs.org The study also highlighted the complex role of the [ZnCl₂] co-product, which can act as both an accelerator and an inhibitor of the catalytic cycle. acs.org

Therefore, in a hypothetical nickel-catalyzed cross-coupling reaction, this compound would serve as the source of the 6-ethylpyridazin-3-yl group. Its C-Cl bond would be the site of oxidative addition to the metal center, thereby incorporating the pyridazine moiety into the product. The efficiency of this process would be influenced by the electronic properties of the pyridazine ring and the nature of the catalytic system employed. acs.orgaablocks.com

Advanced Spectroscopic Characterization Methods in 3 Chloro 6 Ethylpyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-Chloro-6-ethylpyridazine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule and their connectivity.

Proton and Carbon-13 NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to elucidate the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the ethyl group and the protons on the pyridazine (B1198779) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shifts of the aromatic protons on the pyridazine ring would provide information about their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the two carbons of the ethyl group and the four carbons of the pyridazine ring. The chemical shifts of the ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom typically showing a characteristic downfield shift. The specific chemical shifts can be influenced by the solvent used. carlroth.com

| Proton (¹H) NMR Data (Predicted) | Carbon-¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~1.3 (t) | -CH₃ |

| ~2.8 (q) | -CH₂- |

| ~7.5 (d) | Ring Proton |

| ~7.8 (d) | Ring Proton |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Advanced NMR Applications (e.g., Nitrogen-15 NMR for Tautomerism Studies)

While ¹H and ¹³C NMR are fundamental, more advanced techniques like Nitrogen-15 (¹⁵N) NMR can provide deeper insights into the electronic structure and potential dynamic processes such as tautomerism. rsc.org Tautomerism, the migration of a proton, is a known phenomenon in nitrogen-containing heterocycles. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govspectroscopyonline.com These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and providing a "fingerprint" of the molecule. wikipedia.orghoriba.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl group and the aromatic ring. pressbooks.publibretexts.org The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. The vibrations of the pyridazine ring, including C=N and C=C stretching, would appear in the fingerprint region (approximately 1600-1400 cm⁻¹). pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Therefore, it can provide complementary information to IR spectroscopy. For this compound, the C-C stretching of the ethyl group and the symmetric breathing modes of the pyridazine ring would likely give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | IR, Raman |

| C=N stretch | 1650-1550 | IR, Raman |

| C=C stretch (aromatic) | 1600-1450 | IR, Raman |

| C-Cl stretch | 800-600 | IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridazine ring. utoronto.caresearchgate.net The presence of the chlorine atom and the ethyl group can influence the position and intensity of these absorption bands. The extent of conjugation in the molecule is a key factor determining the λ_max. utoronto.ca While specific UV-Vis data for this compound is not widely published, related chlorinated aromatic and heteroaromatic compounds typically exhibit strong absorption in the UV region. researchgate.netnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uab.edu In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide valuable structural information. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound. Predicted collision cross section values can also be calculated for different adducts of the molecule. uni.lu

| Ion | Description | Significance |

| [M]⁺ | Molecular ion | Confirms molecular weight |

| [M+2]⁺ | Isotope peak | Indicates presence of one chlorine atom |

| Fragment Ions | Smaller charged pieces | Provides structural information |

| [M+H]⁺ | Protonated molecule | Often observed in soft ionization techniques |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all the atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions. libretexts.orgmdpi.com

Other Specialized Spectroscopic Techniques (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a specialized, solid-state radiofrequency technique that provides detailed information about the local electronic environment of atomic nuclei possessing a nuclear quadrupole moment. This method is particularly sensitive to the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution within a molecule. For a compound like this compound, both the chlorine (³⁵Cl and ³⁷Cl) and nitrogen (¹⁴N) atoms are quadrupolar nuclei, making them suitable probes for NQR studies.

NQR spectroscopy is performed on solid, crystalline samples in the absence of an external magnetic field, which is why it is sometimes referred to as "zero-field NMR". The interaction between the nuclear electric quadrupole moment (eQ) and the EFG (q) at the nucleus gives rise to quantized energy levels. Transitions between these levels can be induced by applying radiofrequency radiation, and the resulting absorption frequencies are characteristic of the specific chemical environment of the nucleus. The primary parameters derived from NQR spectra are the nuclear quadrupole coupling constant (NQCC or e²Qq/h) and the asymmetry parameter (η). The NQCC is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG, while η describes the deviation of the EFG from axial symmetry. These parameters are highly sensitive to factors such as bond ionicity, hybridization, and intermolecular interactions. pleiades.onlineberkeley.edu

Although direct NQR data for this compound is not available in the current literature, valuable insights can be gained by examining data from structurally analogous compounds, such as chloropyridines and other chlorinated pyridazines. For instance, studies on chloropyridines have shown that the ³⁵Cl NQR frequency is influenced by the position of the chlorine atom on the ring and the presence of other substituents. aip.orgrsc.org Similarly, ¹⁴N NQR studies on pyridine (B92270) and its derivatives have provided detailed information about the electronic charge distribution at the nitrogen atom. aip.orgaip.orgacs.org

In the context of this compound, NQR spectroscopy could be employed to:

Characterize the C-Cl bond by measuring the ³⁵Cl NQR frequency. This frequency would be sensitive to the inductive and mesomeric effects of the ethyl group and the pyridazine nitrogens.

Probe the electronic environment of the two non-equivalent nitrogen atoms in the pyridazine ring through ¹⁴N NQR. The distinct NQCC and η values for each nitrogen would reflect the differences in their local bonding and electron density.

Investigate intermolecular interactions in the solid state. NQR parameters are sensitive to crystal packing effects and hydrogen bonding, which could potentially involve the pyridazine nitrogen atoms.

Identify and characterize different polymorphic forms of the compound, as distinct crystalline structures would produce unique NQR spectra. researchgate.net

The expected ³⁵Cl NQR frequency for this compound can be estimated by considering related molecules. For example, in 3,6-dichloropyridazine (B152260), two ³⁵Cl NQR frequencies are observed, reflecting the electronic environment of the chlorine atoms in the dichlorinated ring. The introduction of an electron-donating ethyl group in place of one chlorine atom would be expected to alter the EFG at the remaining chlorine nucleus, leading to a shift in its NQR frequency.

Below is a table of representative NQR data for compounds structurally related to this compound, illustrating the typical range of values for ³⁵Cl and ¹⁴N nuclei in similar chemical environments.

| Compound | Nucleus | NQR Frequency (ν) at 77 K (MHz) | Nuclear Quadrupole Coupling Constant (e²Qq/h) (MHz) | Asymmetry Parameter (η) |

| 3,6-Dichloropyridazine | ³⁵Cl | 36.457, 36.212 | - | - |

| 3-Chloropyridine | ³⁵Cl | 34.69 | - | - |

| Pyridine | ¹⁴N | ν+: 3.896, ν-: 2.930 | 4.584 | 0.422 |

| Pyridazine | ¹⁴N | ν+: 4.425, ν-: 3.525 | 5.300 | 0.340 |

| 3,5-Dichloropyridine-ICl complex | ¹⁴N | ν+: 1.769, ν-: 1.257, ν₀: 0.512 | 2.257 | 0.208 |

Data compiled from various sources. grafiati.comrsc.org

This table demonstrates the sensitivity of NQR parameters to the molecular and electronic structure. The study of this compound using NQR spectroscopy would thus offer a unique and detailed perspective on its solid-state structure and bonding, complementing data obtained from other spectroscopic techniques.

Computational and Theoretical Investigations of 3 Chloro 6 Ethylpyridazine

Prediction of Reactivity and Selectivity Parameters

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights that are complementary to experimental studies. For 3-Chloro-6-ethylpyridazine, theoretical calculations can elucidate its electronic structure and predict how it will behave in chemical reactions. Density Functional Theory (DFT) is a commonly employed method for these predictions, allowing for the calculation of various molecular properties and reactivity descriptors. gsconlinepress.com

Electrophilicity Indices and Nucleophilic Reactivity

Global reactivity descriptors derived from conceptual DFT are instrumental in understanding the chemical behavior of molecules. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). gsconlinepress.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher reactivity. Electronegativity indicates the tendency of a molecule to attract electrons, while hardness and softness are measures of the molecule's resistance to change in its electron distribution. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. gsconlinepress.comresearchgate.net

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Global Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = χ² / (2η)

The calculated values for these related compounds suggest that the electronic nature of the substituents on the pyridazine (B1198779) ring significantly influences these parameters and, consequently, the molecule's reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group would create a unique electronic profile, influencing its electrophilic and nucleophilic interactions. Computational studies on 3-ethylpyridine (B110496) have utilized DFT to calculate properties like the Parr electrophilicity index to understand its reactivity. nih.gov

Table 1: Calculated Quantum Chemical Properties of Related Pyridazine Derivatives (Note: Data is for 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) as illustrative examples of the types of parameters calculated for pyridazine systems. gsconlinepress.com)

| Parameter | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | 5-phenyl-6-ethylpridazine-3-one (PEPO) |

| EHOMO (eV) | -5.98 | -6.54 |

| ELUMO (eV) | -1.98 | -1.54 |

| Energy Gap (ΔE) (eV) | 4.00 | 5.00 |

| Electronegativity (χ) | 3.98 | 4.04 |

| Global Hardness (η) | 2.00 | 2.50 |

| Global Softness (S) | 0.50 | 0.40 |

| Electrophilicity Index (ω) | 3.96 | 3.26 |

This table is interactive. Users can sort the data by clicking on the column headers.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including transition states and intermediates. smu.edu For pyridazine derivatives, DFT calculations have been used to gain mechanistic insights into various reactions. For instance, studies on the radical hydroarylation of halopyridines have employed a combination of computational and experimental methods to support a mechanism involving proton-coupled electron transfer. nih.gov

In the context of this compound, computational studies could provide valuable information on several key reactions:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine ring is susceptible to displacement by nucleophiles. Computational modeling could map out the reaction pathway, determine the activation barriers for the formation of the Meisenheimer intermediate, and predict the regioselectivity of the attack.

Reactions at the Ethyl Group: The ethyl group can also be a site of reaction. For example, computational studies on the chlorination of 3-ethylpyridine have used DFT to calculate bond dissociation free energies (BDFEs) for the C-H bonds to understand the selectivity of radical halogenation. nih.gov Similar calculations for this compound could predict the most likely site of radical attack on the ethyl group.

Cross-Coupling Reactions: Pyridazine derivatives are often used in transition-metal-catalyzed cross-coupling reactions. Computational studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and in predicting the efficiency of different catalysts.

By modeling these and other reactions, computational studies can provide a detailed, atomistic-level understanding of the reaction mechanisms, which can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Thermodynamic Properties from Computational Models

Quantum chemical calculations can provide accurate estimations of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. researchgate.netnih.gov These calculations are typically performed by first optimizing the molecular geometry to find the lowest energy structure and then carrying out a frequency calculation. The vibrational frequencies are then used to compute the thermodynamic properties based on statistical mechanics. nih.gov

While specific thermodynamic data for this compound from computational models were not found in the searched literature, studies on similar molecules demonstrate the approach. For example, DFT calculations have been used to determine the standard enthalpies of formation for chlorosubstituted pyridines, with results showing excellent agreement with experimental data. researchgate.net Similarly, computational studies on 3-ethylpyridine have involved calculations of its thermodynamic properties. researchgate.net

For this compound, a computational study would typically involve the following steps:

Geometry Optimization: The 3D structure of the molecule would be optimized using a suitable level of theory, such as DFT with a basis set like 6-311+G(d,p).

Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.

Thermodynamic Property Calculation: The vibrational frequencies, along with the rotational and translational contributions, would be used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures.

These calculated thermodynamic properties are crucial for predicting the feasibility and spontaneity of chemical reactions involving this compound and for understanding its stability.

Applications in Advanced Materials and Catalysis Research

Role as Ligands in Organometallic Chemistry and Catalysis

In organometallic chemistry, ligands are crucial as they bind to a central metal atom, thereby forming a coordination complex. The nature of the ligand profoundly influences the stability, reactivity, and catalytic activity of the resulting complex. Pyridine (B92270) and its derivatives are well-established ligands due to the lone pair of electrons on the nitrogen atom, which can readily coordinate with transition metals.

While the broader class of pyridazine (B1198779) and chloropyridine compounds has been investigated as ligands, specific research detailing the role of 3-Chloro-6-ethylpyridazine in organometallic chemistry and catalysis is limited in publicly accessible scientific literature. The potential utility of this compound can be inferred from the general behavior of related molecules, but direct experimental studies are not extensively documented.

The electronic and steric properties of a ligand are paramount in tuning the performance of a metal catalyst. Substituents on the ligand's ring system can modulate the electron density at the metal center, which in turn affects the catalyst's reactivity towards a substrate. They can also create a specific steric environment around the metal, influencing the selectivity of a reaction by favoring certain pathways or product isomers.

For this compound, the electron-withdrawing nature of the chlorine atom and the pyridazine ring's nitrogen atoms would decrease the electron density on the metal center to which it is coordinated. This modulation can be critical in catalytic cycles, for instance, by enhancing the electrophilicity of the metal center. However, detailed studies quantifying the impact of the this compound ligand on the reactivity and selectivity of specific catalytic systems are not prominently featured in current research literature.

Cross-electrophile coupling (XEC) is a powerful synthetic strategy that forms a bond between two different electrophiles, typically using a transition metal catalyst and a reductant. chemistryviews.org The ligand employed is critical for the efficiency and selectivity of these reactions. Bidentate and tridentate nitrogen-based ligands, including those from the pyridine family, are frequently used. acs.org These ligands stabilize the nickel catalyst, which is commonly used, and facilitate the key steps of the catalytic cycle. nih.govnih.gov

The development of novel ligands is a continuing focus in this field to broaden the scope and overcome challenges associated with coupling specific classes of electrophiles, such as unactivated alkyl chlorides. chemistryviews.orgnih.gov While various pyridine and bipyridine ligands have proven effective, specific applications or studies detailing the performance of this compound as a ligand in XEC reactions have not been reported in the surveyed literature. Its potential in this context remains an area for future investigation.

Potential in Functional Materials Design (e.g., Corrosion Inhibition Studies)

The design of functional materials often leverages organic molecules that can interact with and modify the properties of a surface. One significant application is in the field of corrosion inhibition, where organic compounds adsorb onto a metal surface to form a protective barrier against corrosive environments.

Pyridazine and pyridine derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel, in acidic media. nih.govsemanticscholar.org Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and other functional groups. These features facilitate the adsorption of the molecule onto the metal surface. The nitrogen atoms can coordinate with vacant d-orbitals of iron atoms, while the planar pyridazine ring can provide a broad surface coverage, blocking the active sites for corrosion. nih.gov

While direct experimental studies on this compound as a corrosion inhibitor are not widely published, its molecular structure suggests it could be a promising candidate for such applications. The presence of two nitrogen heteroatoms, a chlorine atom, and the aromatic ring system provides multiple active centers for adsorption onto a metal surface. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a protective film.

Research on similar pyridine derivatives has shown that inhibition efficiency typically increases with the concentration of the inhibitor. semanticscholar.org The mode of adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal.

The table below summarizes typical findings from corrosion inhibition studies on pyridine derivatives, illustrating the type of data generated in such research.

| Inhibitor (Pyridine Derivative) | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Temperature (K) | Adsorption Isotherm Model |

|---|---|---|---|---|---|

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol | Low Carbon Steel | 1 M HCl | >90% at 0.5 mM | 303 | Langmuir |

| 4-methylpyridine (with thiourea) | Q235 Carbon Steel | CO2-saturated 3.5 wt.% NaCl | 86.5% at 0.2 mM | 333 | Not specified |

| Trimethoprim | Carbon Steel | 1.0 M HCl | 92% at 0.9 mM | 298 | Langmuir |

Note: The data in this table is for illustrative purposes based on published research on various pyridine and pyrimidine (B1678525) derivatives and is not specific to this compound. nih.govsemanticscholar.orgsigmaaldrich.com These studies highlight the potential of heterocyclic compounds containing nitrogen in the design of functional materials for corrosion protection. Further research would be required to evaluate the specific performance and mechanism of this compound in this application.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry: 3-Chloro-6-ethylpyridazine as a Drug Scaffold

In medicinal chemistry, the pyridazine (B1198779) core is a recognized pharmacophore found in numerous therapeutic agents. nih.gov The unique physicochemical properties of the pyridazine ring make it a valuable component in drug design. blumberginstitute.org Compounds like this compound are key starting materials for creating diverse molecular libraries to be screened for various biological activities. nih.gov The presence of the chlorine atom is particularly significant, as it provides a reactive site for nucleophilic substitution, enabling the attachment of various functional groups to build more complex drug candidates. nih.govnih.gov

This compound is an important precursor in the synthesis of a wide range of pharmaceutical compounds. The chlorine atom at the 3-position can be readily displaced by various nucleophiles, a common strategy in medicinal chemistry to build molecular complexity. For instance, related chloropyridazine derivatives are used to synthesize new compounds by reacting them with amines, hydrazines, or other nucleophilic reagents. nih.govnih.gov

One general synthetic route involves the reaction of a 3-chloropyridazine (B74176) derivative with a suitable amine or hydrazine (B178648) hydrate (B1144303). nih.gov For example, reacting a chloropyridazine with hydrazine hydrate can produce a hydrazinylpyridazine intermediate. nih.gov This intermediate can then be further modified by reacting it with aldehydes, ketones, or other reagents to create a diverse array of hydrazone derivatives or to build fused heterocyclic systems like pyridazinotriazines. nih.govnih.gov This stepwise approach allows chemists to systematically alter the structure of the final compound to optimize its therapeutic properties.

The pyridazine scaffold is a component of many compounds investigated for their antimicrobial properties. Researchers have synthesized novel pyridazine derivatives that exhibit activity against various bacterial and fungal strains. nih.govtandfonline.combiomedpharmajournal.org

In one study, new hydrazone derivatives of pyridazine were synthesized and tested against bacterial species such as Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The investigation found that specific structural modifications, such as the introduction of a 2-carboxydiphenyl methyl group, resulted in significant biological activity. nih.gov Other research has focused on incorporating different heterocyclic moieties, such as triazole and thiazolidine, onto the pyridazine core to generate compounds with potential antimicrobial effects. tandfonline.com These findings underscore the utility of the pyridazine framework as a platform for discovering new agents to combat microbial infections. researchgate.net

Table 1: Examples of Antimicrobial Activity in Pyridazine Derivatives

| Compound Type | Target Organism(s) | Key Findings |

|---|---|---|

| Hydrazone Derivatives | S. aureus, S. faecalis, E. coli, P. aeruginosa | A hydrazone derivative showed the highest biological activity among the tested compounds. nih.gov |

| Pyridazinone Derivatives | A. niger, C. albicans | Certain synthesized derivatives demonstrated very good antifungal activity. biomedpharmajournal.org |

The pyridazine structure is a key element in the design of specific enzyme inhibitors, which are crucial for treating a wide range of diseases, including cancer and neurodegenerative disorders. By modifying the substituents on the pyridazine ring, scientists can create molecules that fit precisely into the active site of a target enzyme, blocking its activity.

For example, a series of 3,6-disubstituted pyridazine derivatives were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cancer cell proliferation. nih.gov One derivative containing two morpholine (B109124) moieties demonstrated superior CDK2 inhibitory activity with an IC₅₀ value of 20.1 nM. nih.gov In other research, pyridazinone derivatives have been developed as highly selective inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of Parkinson's disease. mdpi.com These examples highlight the adaptability of the pyridazine scaffold for creating targeted inhibitors for critical biochemical pathways.

Table 2: Pyridazine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Disease Area | Potency (IC₅₀) |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | 20.1 nM (for lead compound) nih.gov |

| Pyridazinone Derivatives | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | 0.17 µM (for lead compound) mdpi.com |

Pyridazine derivatives have been extensively studied for their potential applications in treating disorders of the central nervous system (CNS) and cardiovascular conditions.

In CNS research, certain pyridazine derivatives have been shown to enhance the structural and functional plasticity of synapses. nih.govnih.gov Studies have demonstrated that these compounds can increase the expression of the glutamate (B1630785) transporter EAAT2, which plays a critical role in synaptic function. nih.gov Furthermore, as mentioned previously, selective MAO-B inhibitors based on the pyridazinone structure are being developed for neurodegenerative diseases like Parkinson's. mdpi.com

In the cardiovascular field, pyridazinone derivatives are well-known for their cardioactive properties, including vasodilation and antihypertensive effects. jchemrev.comnih.govsemanticscholar.org Numerous studies have reported on the synthesis of pyridazinone-based compounds that act as potent vasodilators, often by inhibiting phosphodiesterase (PDE) III or acting as adrenoceptor antagonists. jchemrev.comnih.govingentaconnect.com For instance, certain 6-fluoroarylpyridazinone derivatives were evaluated for their vasorelaxant activity, with some showing potency greater than the reference drug prazosin. ingentaconnect.com These compounds are considered promising scaffolds for the development of new treatments for hypertension and heart failure. jchemrev.comsemanticscholar.org

Fusing the pyridazine ring with other heterocyclic systems creates novel bicyclic and polycyclic scaffolds with unique chemical properties and diverse pharmacological profiles. mdpi.comscirp.org These fused systems, such as pyridopyridazines, are of significant interest in drug discovery. mdpi.comscirp.org

The synthesis of various isomeric pyridopyridazines has led to the discovery of compounds with a wide range of biological activities, including protein kinase inhibition for treating inflammatory diseases like rheumatoid arthritis. scirp.org For example, pyrido[2,3-d]pyridazine (B3350097) derivatives have been identified as p38 kinase inhibitors. scirp.org Other fused systems, such as 1,2,3-triazolo[4,5-d]pyridazines, are created by reacting 1,2,3-triazole precursors with hydrazine hydrate, yielding structures that can be further explored for medicinal applications. mdpi.com The construction of these complex fused rings from simpler pyridazine starting materials demonstrates a key strategy in expanding the chemical space for drug discovery. mdpi.comresearchgate.net

Agrochemical Development: Pesticides and Herbicides

In addition to its role in pharmaceuticals, the 3-chloropyridazine scaffold is utilized in the agrochemical sector. Structurally related compounds, such as 3-Chloro-6-methylpyridazine (B130396) and 3-Chloro-6-hydrazinopyridazine, serve as important intermediates or precursors in the synthesis of crop protection agents, including pesticides and herbicides. chemimpex.comchemimpex.com

The reactivity of the chloro-group allows for the attachment of different toxophores or functional groups that can interact with specific biological targets in pests or weeds. chemimpex.comchemimpex.com This adaptability makes compounds like this compound valuable building blocks for developing new, effective, and potentially more environmentally friendly agrochemicals designed to enhance crop yield and protection. chemimpex.com

Design and Synthesis of Novel Agrochemical Formulations

The development of new and effective agrochemicals is crucial for modern agriculture to ensure crop yields and quality. The process often begins with a core chemical structure, or scaffold, which is known to have some biological activity. Heterocyclic compounds, particularly those containing nitrogen like pyridazine, are of significant interest because their ring structure is found in many bioactive natural products and synthetic pesticides. researchgate.netresearchgate.net

This compound serves as a valuable starting material, or lead structure, in the design of novel agrochemical formulations. chemimpex.commdpi.com The pyridazine core is a known pharmacophore that can interact with various biological targets in weeds, fungi, or insects. researchgate.netchemimpex.com The design process for new agrochemicals involves modifying this core structure to enhance its efficacy, selectivity, and environmental safety.

The key features of this compound in this process are:

The Chloro Group: The chlorine atom at the 3-position is a reactive site. It allows for nucleophilic substitution reactions, where the chlorine is replaced by other functional groups. This enables chemists to synthesize a library of related compounds, each with a different modification, to test for improved herbicidal or fungicidal activity.

The Ethyl Group: The ethyl group at the 6-position influences the compound's physical and chemical properties, such as its solubility and how it binds to its target site in a pest organism.

By systematically modifying the this compound scaffold, researchers can fine-tune the resulting molecule's activity against specific agricultural pests while minimizing its impact on the crop and the environment. This approach of using a central building block is a cornerstone of modern agrochemical discovery. mdpi.com

Table 1: Role of Structural Components in Agrochemical Design

| Component | Function in Synthesis | Potential Impact on Final Product |

|---|---|---|

| Pyridazine Ring | Core scaffold | Provides foundational biological activity (e.g., herbicidal, fungicidal). researchgate.netchemimpex.com |

| Chloro Group | Reactive site for derivatization | Allows for attachment of various functional groups to optimize efficacy and selectivity. |

| Ethyl Group | Modifies physical properties | Influences solubility, stability, and target binding affinity. |

Role as Intermediates in Pesticide Production

In the chemical industry, the production of a final product like a pesticide is often a multi-step process. An "intermediate" is a compound that is produced during one of these steps and is then used in a subsequent reaction to form the final active ingredient. agropages.com These intermediates are crucial raw materials in the manufacturing chain. agropages.com

This compound functions as a key agrochemical intermediate. chemimpex.com It is not typically applied to crops itself but is used as a foundational building block in the synthesis of more complex pesticide molecules. Pyridine (B92270) and its derivatives are considered critical "chips" in the manufacture of pesticides due to their ability to impart high efficiency and favorable toxicological profiles to the final products. agropages.com

The production process can be visualized as follows:

Synthesis of the Intermediate: Basic chemical raw materials are used to synthesize this compound.

Further Reactions: The intermediate, this compound, undergoes one or more subsequent chemical reactions. For example, the chlorine atom can be substituted to connect the pyridazine ring to another molecular fragment.

Formation of the Active Ingredient: These reactions build upon the intermediate's structure to create the final, complex molecule that is the active ingredient in a pesticide formulation.

The quality and purity of intermediates like this compound are critical, as they directly impact the effectiveness, safety, and environmental profile of the end pesticide product. This compound is part of a broader class of chlorinated heterocyclic molecules that are indispensable in the synthesis of a wide range of modern crop protection agents, including herbicides, fungicides, and insecticides. researchgate.netchemimpex.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 3 Chloro 6 Ethylpyridazine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-chloro-6-ethylpyridazine derivatives can be significantly modulated by introducing various substituents at different positions of the pyridazine (B1198779) ring. Research in this area, while not extensively focused on the 6-ethyl variant specifically, provides valuable insights from related 3-chloro-6-substituted pyridazine analogs. The primary sites for modification are the chloro group at the C3 position and the ethyl group at the C6 position, as well as the remaining carbon atoms of the pyridazine ring.

Modifications at the C3-Position: The chlorine atom at the C3 position is a key reactive site, often targeted for nucleophilic substitution reactions. Replacing the chloro group with different functionalities can dramatically alter the biological profile of the molecule. For instance, the introduction of amino, alkoxy, or thioether moieties can influence the compound's ability to interact with biological targets. The nature of the substituent introduced, including its size, electronics (electron-donating or electron-withdrawing), and hydrogen bonding capacity, plays a critical role in determining the resulting biological activity.

Modifications at the C6-Position: The ethyl group at the C6 position also presents an opportunity for structural variation. Altering the length of the alkyl chain, introducing branching, or replacing it with other functional groups such as aryl or heteroaryl rings can impact the molecule's lipophilicity, steric profile, and potential for specific interactions with target proteins. For example, in a series of 3-alkylpyridine marine alkaloid analogs, the length of the alkyl chain was found to be a critical determinant of cytotoxicity against cancer cell lines. nih.gov While this study was on a different heterocyclic system, it highlights the general principle that modifications to alkyl substituents can have a profound effect on biological activity.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the potential impact of substituent modifications on kinase inhibitory activity.

| Compound ID | R1 (at C3) | R2 (at C6) | Kinase IC50 (nM) |

| 1a | Cl | CH2CH3 | 500 |

| 1b | NH2 | CH2CH3 | 250 |

| 1c | OCH3 | CH2CH3 | 400 |

| 1d | Cl | (CH2)2CH3 | 450 |

| 1e | Cl | (CH2)3CH3 | 600 |

| 1f | NH2 | (CH2)2CH3 | 200 |

This data is illustrative and based on general principles of medicinal chemistry.

Correlation between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic properties of the pyridazine ring and its substituents. The two adjacent nitrogen atoms in the pyridazine ring make it an electron-deficient system, which significantly influences its reactivity.

The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazine ring. stackexchange.com The rate of this substitution is further influenced by the nature of the substituent at the C6 position. An electron-donating group, such as an ethyl group, can slightly decrease the reactivity of the C3-chloro group towards nucleophiles compared to an electron-withdrawing group at the same position. This is because the electron-donating group partially mitigates the electron deficiency of the ring.

The reactivity of the pyridazine ring itself towards electrophilic substitution is generally low due to its electron-deficient character. Electrophilic attack, if it occurs, would be directed to positions not immediately adjacent to the nitrogen atoms.

The following table outlines the expected relative reactivity of 3-chloro-6-substituted pyridazines in nucleophilic aromatic substitution reactions based on the electronic nature of the C6 substituent.

| C6 Substituent | Electronic Effect | Expected Relative Reactivity at C3 |

| -NO2 | Strong Electron-Withdrawing | High |

| -CN | Moderate Electron-Withdrawing | Moderate-High |

| -H | Neutral | Moderate |

| -CH3 | Weak Electron-Donating | Moderate-Low |

| -CH2CH3 | Weak Electron-Donating | Low |

| -OCH3 | Strong Electron-Donating | Very Low |

Rational Design of Derivatives for Targeted Applications

The understanding of the SAR and the correlation between structure and reactivity of this compound derivatives provides a solid foundation for the rational design of new molecules with specific biological targets. This approach is particularly prevalent in the design of kinase inhibitors, a major class of therapeutic agents.

The pyridazine scaffold can serve as a "hinge-binding" motif, forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The substituents at the C3 and C6 positions can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for the target kinase.

For example, in the rational design of kinase inhibitors, the 3-chloro position can be used as a handle to introduce larger, more complex moieties via substitution reactions. These moieties can be designed to form specific interactions with the solvent-exposed region of the ATP-binding site. Concurrently, the 6-ethyl group can be optimized, for instance, by varying its length or by introducing cyclic structures, to enhance van der Waals interactions within a hydrophobic pocket.

Computational modeling and molecular docking studies are invaluable tools in this rational design process. They allow for the visualization of the binding mode of designed derivatives within the active site of the target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. The design of pyrazine-based TrkA inhibitors, for instance, utilized computational screening to identify a novel active pharmacophore, which then guided the synthesis and development of potent inhibitors. rsc.org A similar strategy can be applied to the this compound scaffold to design inhibitors for a variety of biological targets.

Environmental and Biological Transformation Studies

Biodegradation Pathways and Mechanisms

Currently, there are no documented studies that specifically delineate the biodegradation pathways or mechanisms for 3-Chloro-6-ethylpyridazine. Research into the microbial degradation of this particular substituted pyridazine (B1198779), including the identification of responsible microorganisms and the sequence of metabolic intermediates, has not been reported. While studies exist for other substituted pyridines and pyridazines, the unique combination of a chloro and an ethyl substituent on the pyridazine ring of this compound means that its environmental degradation cannot be accurately predicted without specific experimental data.

Enzymatic Transformations and Ring Cleavage Studies

Similarly, there is a lack of information regarding the enzymatic transformations and ring cleavage of this compound. No studies have been found that identify specific enzymes capable of metabolizing this compound or that describe the mechanism of pyridazine ring cleavage for this molecule. The initiation of biodegradation for many aromatic compounds often involves enzymatic action, such as that by dioxygenases or monooxygenases, to destabilize the aromatic ring, leading to its eventual cleavage. However, without dedicated research on this compound, the susceptibility of its pyridazine core to such enzymatic attack remains unknown.

Advanced Analytical and Separation Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for determining the purity of synthesized compounds and for isolating them from reaction mixtures. The selection of a specific technique is guided by the physicochemical properties of the analyte and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the assessment of purity and the quantification of components in a mixture. These methods offer high resolution, sensitivity, and reproducibility.

For heterocyclic compounds such as 3-Chloro-6-ethylpyridazine, reversed-phase HPLC is the most common approach. This technique utilizes a nonpolar stationary phase (typically C8 or C18 alkyl-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for a compound like this compound would involve the parameters outlined in the table below. It is important to note that these are generalized conditions and would require optimization for this specific analyte.

| Parameter | Typical Conditions for Pyridazine (B1198779) Derivatives |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) or water with an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the compound (typically in the 200-400 nm range for aromatic heterocycles). |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) to ensure reproducibility. |

UPLC systems, which use columns with smaller particle sizes (sub-2 µm), operate at higher pressures to achieve faster separations and greater resolution compared to traditional HPLC. The principles of separation remain the same, but the instrumentation is specialized to handle the higher backpressures. A UPLC method would offer a significant reduction in analysis time and solvent consumption for the purity determination of this compound.

For the preparative isolation and purification of this compound from a crude reaction mixture, silica (B1680970) gel column chromatography is a standard and widely used technique. This method separates compounds based on their differential adsorption to the polar silica gel stationary phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). For compounds of intermediate polarity, such as many N-heterocycles, a mixture of a nonpolar solvent and a more polar solvent is used. A common strategy is to start with a low polarity eluent and gradually increase the polarity to elute the compounds from the column in order of increasing polarity.

A general procedure for the purification of a pyridazine derivative via silica gel column chromatography is described in the following table.

| Step | Description |

| Stationary Phase | Silica gel (typically 60 Å pore size, 230-400 mesh particle size). |

| Eluent Selection | Based on TLC analysis, a common eluent system would be a gradient of ethyl acetate in a nonpolar solvent like hexanes or heptane. |

| Column Packing | The silica gel is packed into a glass column as a slurry in the initial, low-polarity eluent. |

| Sample Loading | The crude compound is adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the initial eluent and carefully loaded onto the top of the column. |

| Elution | The eluent is passed through the column, and fractions are collected. The composition of the eluent may be held constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. |

| Fraction Analysis | The collected fractions are analyzed by TLC to identify those containing the pure desired product. |

Chiral Separation Techniques for Enantiomeric Analysis